1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione
Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C10H8ClNO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a pyrrole ring, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with dihydropyrrole-2,5-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst, such as p-toluenesulfonic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indole-3-carbaldehyde
- 1-[(6-Chloro-3-pyridinyl)methyl]-N-nitro-1H-imidazol-2-amine
- 1-[(6-Chloro-3-pyridinyl)methyl]-N-phenyl-1H-pyrrole-2,5-dione
Uniqueness
1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both pyridine and pyrrole rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-2-1-7(5-12-8)6-13-9(14)3-4-10(13)15/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTBOWVCVWXTBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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